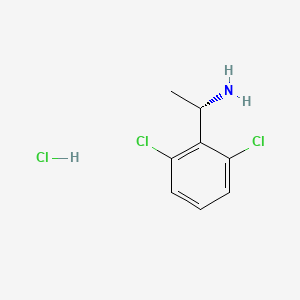

(S)-1-(2,6-dichlorophenyl)ethanamine

Overview

Description

(S)-1-(2,6-dichlorophenyl)ethanamine is a chiral amine compound characterized by the presence of two chlorine atoms on the phenyl ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2,6-dichlorophenyl)ethanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of (S)-1-(2,6-dichlorophenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding imine or nitrile precursor. This process is typically conducted in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,6-dichlorophenyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (S)-1-(2,6-dichlorophenyl)ethanone or (S)-1-(2,6-dichlorophenyl)ethanal.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl ethanamines with various functional groups.

Scientific Research Applications

(S)-1-(2,6-dichlorophenyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2,6-dichlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- (S)-1-(2,4-dichlorophenyl)ethanamine

- (S)-1-(3,5-dichlorophenyl)ethanamine

- (S)-1-(2,6-difluorophenyl)ethanamine

Uniqueness

(S)-1-(2,6-dichlorophenyl)ethanamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.

Biological Activity

(S)-1-(2,6-Dichlorophenyl)ethanamine, also known as (S)-1-(2,6-dichlorophenyl)ethylamine or its hydrochloride form, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group attached to an ethanamine backbone. The specific stereochemistry (S-enantiomer) is crucial for its biological activity. While detailed physical and chemical properties remain largely unreported, the compound is assumed to exhibit similar hazards to other aromatic amines, necessitating careful handling.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a monoamine neurotransmitter modulator. Below are key areas of biological activity associated with this compound:

- Monoamine Transporter Inhibition : Research indicates that this compound may act as an inhibitor of monoamine transporters, which are critical in the regulation of neurotransmitter levels in the brain. This suggests potential applications in treating mood disorders such as depression and anxiety .

- Antimicrobial Properties : Some studies have indicated that derivatives of similar structures exhibit antibacterial activity against various strains of bacteria. While specific data for this compound is limited, compounds with similar frameworks have demonstrated effectiveness against pathogens like E. faecalis and P. aeruginosa .

- Anticancer Activity : Preliminary investigations into related compounds suggest potential anticancer properties. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating that this compound may warrant further exploration in oncology .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to involve:

- Inhibition of Reuptake Transporters : By blocking the reuptake of neurotransmitters such as serotonin and norepinephrine, the compound may enhance their synaptic availability, contributing to its antidepressant-like effects.

- Modulation of Neuronal Activity : The compound's interaction with various receptors could lead to alterations in neuronal signaling pathways, impacting mood and behavior.

Case Studies and Research Findings

Several studies have contributed to understanding the biological implications of this compound:

- Neuropharmacological Studies : In one study examining monoamine transporter inhibition, it was found that related compounds significantly increased serotonin levels in synaptic clefts, suggesting a potential mechanism for mood enhancement.

- Cytotoxicity Assays : A comparative analysis with other phenethylamines revealed that this compound exhibited moderate cytotoxicity against specific cancer cell lines at concentrations ranging from 10 to 50 µM .

- Antibacterial Efficacy : Although direct studies on this compound are sparse, related derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone against gram-positive and gram-negative bacteria .

Data Tables

Properties

IUPAC Name |

(1S)-1-(2,6-dichlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWOZHOHRZOVDA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.